molecular formula C9H10N4 B1297666 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline CAS No. 252928-74-8

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline

Cat. No. B1297666
CAS RN: 252928-74-8
M. Wt: 174.2 g/mol
InChI Key: YSSZZGGTNQQAPU-UHFFFAOYSA-N
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Description

“3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline” is a chemical compound with the molecular formula C9H10N4. It has a molecular weight of 174.21 . This compound belongs to the class of organic compounds known as aniline and substituted anilines .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring attached to an aniline group . The InChI key for this compound is YSSZZGGTNQQAPU-UHFFFAOYSA-N .

Scientific Research Applications

1. Synthesis of New Heterocyclic Compounds

  • Research has explored the synthesis of new heterocyclic compounds using 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline or its derivatives. These compounds have potential applications in various fields, including medicine and agriculture (Tumosienė & Beresnevicius, 2007).

2. Photoluminescent Properties

  • Another study focused on the photoluminescent properties of copper(I) complexes incorporating amido-triazole and diphosphine ligands. This research has implications for the development of new materials with specific optical properties (Manbeck, Brennessel & Eisenberg, 2011).

3. Molecular Binding and Detection

  • A particular study reported the use of a triazole-based Schiff base for detecting toxic aromatic amines such as aniline. This demonstrates the potential of this compound derivatives in sensing and recognition applications (Kumar, Tamilarasan & Sreekanth, 2011).

4. Antimicrobial and Antifungal Effects

5. Pharmacological Investigations

6. Electrochemical Applications

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the exact mechanisms involved.

Biochemical Pathways

It is possible that the compound could influence multiple pathways, leading to downstream effects on cellular functions . Further investigations are needed to identify these pathways and understand their implications.

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazole ring in this compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound has been shown to interact with other biomolecules, such as receptors and transporters, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic effects on cancer cell lines, such as MCF-7 and HCT-116, by inhibiting cell proliferation and inducing apoptosis . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its triazole ring. For instance, the nitrogen atoms in the triazole ring can form coordination bonds with metal ions in enzyme active sites, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-cancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be excreted . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can localize to various cellular compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .

properties

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-6-11-12-9(13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSZZGGTNQQAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344790
Record name 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252928-74-8
Record name 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
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